5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

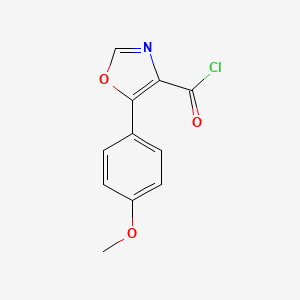

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic systems containing both nitrogen and oxygen atoms. The official International Union of Pure and Applied Chemistry name is 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride, which precisely describes the structural arrangement and substitution pattern of the molecule. This nomenclature system accurately reflects the positioning of the methoxyphenyl substituent at the 5-position of the oxazole ring and the carbonyl chloride functional group at the 4-position.

The structural representation of this compound reveals a five-membered heterocyclic ring system containing one nitrogen atom at position 3 and one oxygen atom at position 1, characteristic of the oxazole family. The 4-methoxyphenyl group is attached to the carbon at position 5 of the oxazole ring, while the carbonyl chloride moiety is bonded to the carbon at position 4. The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation as COc1ccc(cc1)c1ocnc1C(=O)Cl, which provides a standardized textual representation of the compound's connectivity.

The International Chemical Identifier representation is InChI=1S/C11H8ClNO3/c1-15-8-4-2-7(3-5-8)10-9(11(12)14)13-6-16-10/h2-6H,1H3, offering a unique identifier that completely describes the molecular structure and its atomic connectivity. This structural information confirms the planar aromatic nature of the oxazole ring system and the presence of the electron-withdrawing carbonyl chloride group, which significantly influences the compound's chemical reactivity and physical properties.

Alternative Nomenclatural Systems (Chemical Abstracts Service, PubChem, International Nonproprietary Names)

The Chemical Abstracts Service has assigned the registry number 465514-15-2 to this compound, providing a unique numerical identifier that facilitates literature searches and database queries across scientific publications and patent documents. This Chemical Abstracts Service number serves as the primary reference identifier for the compound in chemical databases and regulatory documentation, ensuring consistent identification across different information systems and geographical regions.

Alternative systematic names for this compound include 4-oxazolecarbonyl chloride, 5-(4-methoxyphenyl)-, which follows the Chemical Abstracts Service indexing nomenclature convention that places the principal functional group first in the name. This naming system emphasizes the carbonyl chloride functionality as the primary reactive center while maintaining clear identification of the oxazole ring system and its substitution pattern.

The PubChem database does not appear to have a specific Compound Identifier for this exact compound based on the available search results, though related oxazole carbonyl chloride derivatives are well-documented in chemical literature databases. The absence of International Nonproprietary Names designation indicates that this compound has not been developed as a pharmaceutical active ingredient, consistent with its role as a synthetic intermediate rather than a therapeutic agent. The compound's identification relies primarily on its Chemical Abstracts Service number and systematic chemical nomenclature for accurate referencing in scientific literature and commercial applications.

Molecular Formula and Weight Analysis

The molecular formula of 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride is C₁₁H₈ClNO₃, indicating the presence of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. This elemental composition reflects the complex heterocyclic structure combining aromatic benzene and oxazole ring systems with methoxy and carbonyl chloride substituents.

| Physical Property | Value | Units |

|---|---|---|

| Molecular Weight | 237.64 | grams per mole |

| Exact Mass | 237.01900 | atomic mass units |

| Melting Point | 97 | degrees Celsius |

| Boiling Point | 391.5 | degrees Celsius at 760 millimeters mercury |

| Density | 1.311 | grams per cubic centimeter |

| Flash Point | 190.6 | degrees Celsius |

| Refractive Index | 1.555 | dimensionless |

The molecular weight of 237.64 grams per mole reflects the substantial mass contribution from the aromatic ring systems and the halogen substituent. The exact mass determination of 237.01900 atomic mass units provides precise mass spectrometric identification capabilities for analytical characterization and purity assessment. These mass values are consistent with the expected molecular composition and confirm the identity of the compound through high-resolution mass spectrometry techniques.

The polar surface area calculation yields 52.33000 square angstroms, indicating moderate polarity that influences the compound's solubility characteristics and interaction with biological membranes. The calculated logarithm of the partition coefficient value of 2.72920 suggests moderate lipophilicity, which affects the compound's distribution behavior in biphasic systems and its potential bioavailability characteristics in pharmaceutical applications.

Isomeric Considerations and Tautomeric Forms

The structural analysis of 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride reveals several important isomeric relationships within the broader family of methoxyphenyl-substituted oxazole carbonyl chlorides. A closely related positional isomer exists as 3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride, which bears the Chemical Abstracts Service number 465514-03-8 and exhibits a different substitution pattern on the oxazole ring. This isomer features the methoxyphenyl group at position 3 of an isoxazole ring rather than position 5 of an oxazole ring, demonstrating the importance of precise positional nomenclature in heterocyclic chemistry.

The distinction between oxazole and isoxazole ring systems represents a fundamental structural difference that significantly impacts chemical reactivity and biological activity profiles. Oxazole systems contain nitrogen at position 3 and oxygen at position 1, while isoxazole rings position these heteroatoms adjacently at positions 1 and 2. These constitutional isomers exhibit different electronic properties, hydrogen bonding patterns, and reaction mechanisms, making careful structural identification essential for synthetic planning and pharmaceutical development.

Tautomeric equilibria in oxazole-containing compounds have been extensively studied, revealing that hydroxyl-substituted oxazole derivatives can undergo proton migration between various positions on the ring system. However, the specific structure of 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride lacks the hydroxyl functionality that would enable classical tautomeric interconversion. The methoxy group provides stable ether linkage that does not participate in proton migration, while the carbonyl chloride functionality maintains its identity without tautomeric rearrangement under normal conditions.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-8-4-2-7(3-5-8)10-9(11(12)14)13-6-16-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOMWXKXWCMFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381550 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-15-2 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Approaches

Azlactone Route : A common method involves preparing azlactones (oxazolones) from amino acid derivatives or benzoyl chlorides. For example, glycine reacts with 4-methoxybenzoyl chloride under basic conditions to form 4-methoxyhippuric acid, which is then converted to an azlactone intermediate. This intermediate can be further cyclized to form the oxazole ring with the 4-methoxyphenyl substituent at the 5-position.

Cyclization with Phosphorus Oxychloride : The azlactone or diketone intermediates are refluxed with phosphorus oxychloride for extended periods (e.g., 48 hours) to promote ring closure and formation of the oxazole core.

Copper-Catalyzed Cyclization : Some methods utilize copper salts and copper powder as catalysts for cyclization reactions involving oxime intermediates and α,β-unsaturated esters to form isoxazole or oxazole derivatives with substituted phenyl groups.

Preparation of the Oxazole-4-carboxylic Acid Intermediate

The 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid is a key precursor to the acyl chloride. It can be synthesized by:

Cyclization of Oxime with Methyl Acrylate : Hydroxylamine hydrochloride is first freed under alkaline conditions and reacted with 4-methoxybenzaldehyde to form an oxime. This oxime is then treated with sodium hypochlorite (TSN(Cl)Na), copper sulfate pentahydrate, and copper powder, followed by the addition of methyl acrylate. Cyclization affords methyl 3-(4-methoxyphenyl)-isoxazole-5-formate, which upon hydrolysis yields the carboxylic acid.

Hydrolysis Conditions : Hydrolysis of the methyl ester to the free acid is typically performed under alkaline conditions (e.g., potassium hydroxide at 95–100 °C for 3–4 hours).

Conversion to 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl Chloride

The final step involves chlorination of the oxazole-4-carboxylic acid to the corresponding acyl chloride.

Phosphorus Oxychloride (POCl3) : Refluxing the acid with POCl3 for extended periods (up to 48 hours) is a common method to obtain the acyl chloride with good yield and purity.

Thionyl Chloride (SOCl2) : Alternative chlorinating agents such as SOCl2 may also be used under milder conditions to convert the acid to the acyl chloride.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Formation of 4-methoxyhippuric acid | Glycine + 4-methoxybenzoyl chloride, NaOH solution | 4-Methoxyhippuric acid | Basic aqueous medium |

| 2 | Azlactone formation | Ethyl chloroformate + N-methylmorpholine, CH2Cl2 | 2-(4-Methoxyphenyl)-5-oxazolone (azlactone) | Intermediate for oxazole ring formation |

| 3 | Cyclization to oxazole | Excess toluene + anhydrous AlCl3, room temp; then reflux with POCl3 48 h | 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid | Ring closure and oxidation |

| 4 | Ester hydrolysis (if ester used) | KOH (2–12 h, 95–100 °C) | 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid | Conversion of ester to acid |

| 5 | Chlorination | POCl3 reflux (or SOCl2) | 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride | Final acyl chloride product |

Detailed Research Findings and Analysis

Reaction Times and Temperatures : The cyclization and chlorination steps require prolonged reflux (up to 48 hours) to ensure complete conversion, indicating the need for careful temperature control and monitoring to maximize yield.

Catalysts and Additives : Use of anhydrous aluminum chloride and copper salts enhances cyclization efficiency and selectivity toward the desired oxazole ring system.

Solvent Effects : Chlorinated solvents such as dichloromethane (CH2Cl2) and toluene are preferred for intermediate steps due to their ability to dissolve organic reactants and maintain anhydrous conditions.

Yield Optimization : The multi-step sequence benefits from purification of intermediates, especially the azlactone and carboxylic acid stages, to avoid side reactions during the chlorination step.

Comparative Notes on Related Compounds

The preparation of 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid follows a similar oxazole ring formation with additional trifluoromethylation steps, illustrating the versatility of the oxazole synthetic routes.

The preparation methods for isoxazole derivatives bearing 4-methoxyphenyl groups also share mechanistic similarities but differ in reagents and cyclization conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

Amides and Esters: Formed through substitution reactions with amines and alcohols.

Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions.

Coupled Products: More complex molecules formed through coupling reactions.

Scientific Research Applications

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride with analogous compounds in terms of structure, reactivity, and applications.

Table 1: Structural and Functional Group Comparison

Key Comparisons

Reactivity Differences

- Carbonyl Chloride vs. Carboxylic Acid : The carbonyl chloride group in the target compound enables rapid nucleophilic substitution (e.g., with amines or alcohols), unlike the carboxylic acid derivative, which requires activation (e.g., via DCC coupling) for similar reactions. This makes the carbonyl chloride more versatile in synthetic workflows .

- Oxazole vs. Oxadiazole : The 1,3-oxazole core in the target compound is less electron-deficient compared to 1,3,4-oxadiazole derivatives (e.g., GEO-02921), which exhibit stronger electron-withdrawing effects due to the additional nitrogen atom. This difference impacts their respective reactivities in cycloaddition or cross-coupling reactions .

Biological and Pharmacological Relevance The 4-methoxyphenyl group is a common pharmacophore in bioactive molecules.

Synthetic Pathways

- The target compound is synthesized via chlorination of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid using reagents like thionyl chloride or phosphorus oxychloride. In contrast, the methyl-substituted oxazole analog (2-(4-methylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole) is prepared via azlactone intermediates derived from glycine and 4-methoxy benzoyl chloride, followed by Friedel-Crafts alkylation .

Biological Activity

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development based on diverse research findings.

The synthesis of 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride has been documented in various studies. The compound is typically synthesized through reactions involving 4-methoxyphenyl derivatives and oxazole precursors. The structural integrity of this compound is crucial for its biological activity, as modifications to its structure can significantly alter its efficacy against biological targets.

Antiparasitic Activity

One notable study reported that 5-(4-methoxyphenyl)-1,3-oxazole exhibited inhibitory effects on the hatch and growth of Caenorhabditis elegans, a model organism for studying parasitic infections. The study indicated that the entire structure of the compound was essential for its activity, as derivatives lacking specific features showed no effect on the organism's development .

Antimicrobial Activity

Research has shown that compounds containing oxazole rings, including 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride, possess antimicrobial properties. A comparative study indicated that oxazole derivatives demonstrated varying degrees of antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans. The results suggested moderate to good activity levels, with specific derivatives showing enhanced effects compared to standard antibiotics .

The mechanisms through which 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride exerts its biological effects involve interaction with various biological targets. For instance:

- Inhibition of Enzymatic Activity : Compounds in the oxazole family have been reported to inhibit enzymes such as carbonic anhydrases and histone deacetylases, which are implicated in cancer progression and inflammation .

- Cytotoxic Effects : Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and disruption of tubulin polymerization .

Case Study 1: Antiparasitic Efficacy

A study focused on the antiparasitic efficacy of 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride revealed significant inhibition of hatching in C. elegans. This finding underscores the potential of this compound as a lead for developing antiparasitic medications .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, the compound was tested against several bacterial and fungal strains. The results showed a notable zone of inhibition for certain concentrations, indicating its potential as an antimicrobial agent. The effectiveness varied among different strains, highlighting the need for further optimization .

Data Summary

Q & A

Basic: What are the established synthetic routes for 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride, and what critical reaction conditions must be controlled?

Methodological Answer:

The synthesis involves multi-step protocols. One route starts with glycine and 4-methoxy benzoyl chloride in NaOH to form 4-methoxyhippuric acid. This intermediate reacts with ethyl chloroformate in CH₂Cl₂/N-methylmorpholine to yield 2-(4-methoxyphenyl)-5-oxazolone. Subsequent AlCl₃-catalyzed Friedel-Crafts alkylation with toluene forms 2-aza-1-(4-methoxyphenyl)-4-toluel-1,4-butandione, followed by 48-hour reflux with POCl₃ to finalize the oxazole carbonyl chloride . An alternative method uses (±)-2-chloro-2-(4-methoxyphenyl)ethylammonium chloride treated with CS₂ and Hünig base, followed by dehydrogenation with DDQ to form thiazole derivatives, which can be adapted for oxazole synthesis .

Key Conditions:

- Strict anhydrous conditions for AlCl₃-mediated reactions.

- Prolonged reflux (48 hours) with POCl₃ for cyclization.

- Temperature control during exothermic steps (e.g., ethyl chloroformate addition).

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structural determination. For example, single-crystal X-ray studies at 295 K with R factor < 0.053 can resolve bond lengths and angles, as demonstrated in analogous oxadiazole derivatives .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy group at C4-phenyl).

- IR : Identify carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: How can density functional theory (DFT) be applied to study the electronic properties of this compound?

Methodological Answer:

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can predict thermochemical properties, such as atomization energies (<2.4 kcal/mol error) and ionization potentials . Steps include:

Optimize geometry using a basis set (e.g., 6-31G*).

Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

Simulate IR/NMR spectra for comparison with experimental data.

Analyze electrostatic potential maps to predict nucleophilic/electrophilic sites.

Advanced: How can researchers resolve contradictions in reaction yields when scaling up the synthesis?

Methodological Answer:

Discrepancies often arise from:

- Kinetic vs. thermodynamic control : Longer reaction times or elevated temperatures may favor thermodynamically stable products.

- Catalyst efficiency : AlCl₃ activity diminishes with moisture; use rigorous drying protocols.

- Chlorination efficiency : Compare POCl₃ vs. PCl₅ ( ) for carbonyl chloride formation. Optimize stoichiometry and solvent (e.g., toluene vs. dioxane) .

Validation : Monitor intermediates via TLC/HPLC and characterize each step to isolate bottlenecks.

Advanced: What strategies are recommended for resolving stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., amylose-based).

- Vibrational circular dichroism (VCD) : Compare experimental and DFT-simulated spectra to assign absolute configurations.

- X-ray crystallography : Resolve crystal structures of derivatives, as done for thiazole analogs in .

Advanced: How can researchers evaluate the potential of this compound in drug discovery pipelines?

Methodological Answer:

- Molecular docking : Use software (AutoDock, Schrödinger) to assess binding affinity to target proteins (e.g., kinases).

- In vitro assays : Test bioactivity in enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity screens.

- SAR studies : Modify substituents (e.g., methoxy group) to optimize potency and selectivity, as seen in oxadiazole-based drug candidates .

Advanced: How to address discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.